molecular formula C24H28N6O3 B2948670 Benzyl (2-oxo-2-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethyl)carbamate CAS No. 1903425-01-3

Benzyl (2-oxo-2-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethyl)carbamate

Cat. No.: B2948670
CAS No.: 1903425-01-3
M. Wt: 448.527
InChI Key: DEUPEPMSFIBVFA-UHFFFAOYSA-N
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Description

The compound is a carbamate derivative, which are organic compounds derived from carbamic acid . The benzyl group suggests the presence of a benzene ring, which is a common structure in many organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups including the carbamate group, the benzyl group, and the piperazine ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, carbamates can undergo reactions such as hydrolysis and alcoholysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, carbamates are stable compounds but can decompose under certain conditions .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. Some carbamates are toxic and can be hazardous if ingested or inhaled .

Future Directions

The future research directions would depend on the specific properties and potential uses of this compound. Carbamates are a broad class of compounds with many potential applications in fields such as medicine and agriculture .

Biochemical Analysis

Biochemical Properties

Based on its structural components, it can be inferred that it may interact with enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the compound’s chemical properties, including its polarity, charge distribution, and functional groups .

Cellular Effects

Based on its structure, it may influence cell function by interacting with various cellular components . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies would need to be conducted to determine the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Future studies would need to investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Future studies would need to identify any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels .

Transport and Distribution

Future studies would need to identify any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

Future studies would need to identify any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

benzyl N-[2-oxo-2-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O3/c31-21(16-26-24(32)33-17-18-6-2-1-3-7-18)28-12-14-29(15-13-28)23-22-19-8-4-5-9-20(19)27-30(22)11-10-25-23/h1-3,6-7,10-11H,4-5,8-9,12-17H2,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUPEPMSFIBVFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)CNC(=O)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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